molecular formula C9H12BrClN2O B2717506 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride CAS No. 1049767-05-6

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride

Cat. No.: B2717506
CAS No.: 1049767-05-6
M. Wt: 279.56
InChI Key: JCUUVFSHVQHCQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-bromo-2-methylaniline with chloroacetyl chloride, followed by the addition of ammonia to form the acetamide derivative. The final step involves the conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques involving the use of appropriate reagents and reaction conditions are likely employed.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-N-(4-bromo-2-methylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUUVFSHVQHCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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